1-Oxa-5-azaspiro[2.4]heptane
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Overview
Description
1-Oxa-5-azaspiro[24]heptane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxa-5-azaspiro[2.4]heptane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis of this compound-5-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 4-oxo-2-azaspiro[2.4]heptane-5-carboxylate with an appropriate reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
1-Oxa-5-azaspiro[2.4]heptane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo reductive cleavage in the presence of zinc and acetic acid, leading to the formation of 1,3-amino alcohols. These intermediates can further cyclize to form bi- or tricyclic lactams or lactones, retaining the three-membered ring structure .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a larger ring system.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: This derivative is used in the synthesis of pyrazolone systems and has unique chemical properties.
Uniqueness
1-Oxa-5-azaspiro[2.4]heptane is unique due to its smaller ring size and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-5/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUJUWNZYPQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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